molecular formula C11H11NO B3271970 1-(Quinolin-4-yl)ethanol CAS No. 55908-34-4

1-(Quinolin-4-yl)ethanol

Cat. No.: B3271970
CAS No.: 55908-34-4
M. Wt: 173.21 g/mol
InChI Key: DSIDLSUPGTYHPZ-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring attached to an ethanol moiety at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-4-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-(Quinolin-4-yl)ethanone using a metal catalyst such as palladium on carbon. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(Quinolin-4-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 1-(Quinolin-4-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: 1-(Quinolin-4-yl)ethanone.

    Reduction: 1-(Quinolin-4-yl)ethane.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Quinolin-4-yl)ethanol has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-yl)ethanol is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the ethanol moiety.

    1-(Quinolin-4-yl)ethanone: The oxidized form of 1-(Quinolin-4-yl)ethanol.

    4-Hydroxyquinoline: A related compound with a hydroxyl group at the fourth position of the quinoline ring.

Uniqueness: this compound is unique due to the presence of the ethanol moiety, which imparts different chemical and biological properties compared to its analogs. This structural feature allows for additional functionalization and potential interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-quinolin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIDLSUPGTYHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-quinolinecarbaldehyde (2 g, 12.73 mmol) in 20 ml anhydrous ether, MeLi (1.4M, 10 ml, 13.9 mmol) was added dropwise over a period of five minutes at 0° C. The reaction mixture was stirred at room temperature tor 3 hours. The solution was partitioned between ether (20 ml) and water (10 ml). The organic layer was dried over sodium sulfate, filtered and concentrated to give 1.43 g (59%) of the product which was then used as such for the subsequent step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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